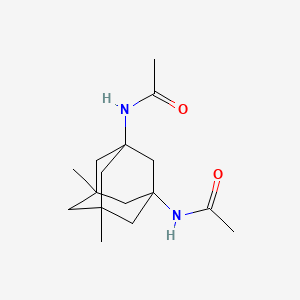

1,7-Diacetamido-3,5-dimethyladamantane

説明

特性

IUPAC Name |

N-(3-acetamido-5,7-dimethyl-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-11(19)17-15-6-13(3)5-14(4,7-15)9-16(8-13,10-15)18-12(2)20/h5-10H2,1-4H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQGNHPUFDAVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)NC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Advanced Spectroscopic and Structural Elucidation of 1,7 Diacetamido 3,5 Dimethyladamantane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 1,7-diacetamido-3,5-dimethyladamantane. The symmetry of the disubstituted adamantane (B196018) core significantly influences the appearance of its NMR spectra.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. Due to the C2v symmetry of the 1,7-disubstituted-3,5-dimethyladamantane core, the number of unique signals is reduced, simplifying the spectra but requiring careful analysis for complete assignment.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the acetamido group protons, the adamantane cage protons, and the bridgehead methyl protons. The amide N-H proton would typically appear as a singlet in the downfield region (around 7.0-8.0 ppm), with its chemical shift being sensitive to solvent and concentration. The acetyl methyl protons (CH₃CO) would present as a sharp singlet, integrating to six protons due to the two equivalent acetamido groups. The two bridgehead methyl groups (at C3 and C5) are also equivalent and would yield another sharp singlet integrating to six protons. The protons on the adamantane cage itself would appear as a series of complex multiplets in the upfield region (typically 1.5-2.5 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For this compound, one would expect to see signals for the carbonyl carbon (C=O) of the acetamido groups (around 170 ppm), the quaternary carbons of the adamantane cage attached to the nitrogen (C1, C7) and methyl groups (C3, C5), the methyl carbons of the acetyl and bridgehead groups, and the various methylene (B1212753) (CH₂) carbons of the adamantane skeleton. scielo.org.za The symmetry of the molecule simplifies the spectrum, with fewer signals than the total number of carbon atoms.

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Assignment | δ (ppm) |

| NH (amide) | ~7.5 |

| CH₂ (adamantane) | 1.5 - 2.5 |

| CH₃ (acetyl) | ~1.9 |

| CH₃ (bridgehead) | ~0.9 |

| Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. Data is inferred from general values for adamantane derivatives and N-substituted acetamides. acs.orgcarlroth.com |

While 1D NMR provides initial data, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals and for understanding the spatial arrangement of the atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would be crucial for tracing the connectivity within the adamantane cage, showing correlations between geminal and vicinal protons on adjacent methylene groups. It would not show correlations for the isolated methyl singlets or the NH proton unless there is coupling to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). scielo.org.za An HSQC spectrum would definitively link each proton signal from the adamantane cage and the methyl groups to its corresponding carbon signal. For example, the singlet at ~0.9 ppm would show a cross-peak to the bridgehead methyl carbon signal, confirming its assignment.

The NH proton showing a correlation to the carbonyl carbon (²J) and the quaternary carbon C1/C7 (²J).

The acetyl methyl protons correlating to the carbonyl carbon (²J).

The bridgehead methyl protons (at C3/C5) showing correlations to the quaternary carbon C3/C5 (²J) and adjacent cage carbons (³J).

Protons on the adamantane cage showing long-range correlations to various quaternary and methylene carbons, confirming the rigid cage structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close spatial proximity, typically within 5 Å. columbia.eduyoutube.com For a rigid molecule like this, NOESY is invaluable for confirming stereochemistry and spatial relationships. Expected NOE correlations would include:

Correlations between the NH proton and nearby protons on the adamantane cage.

Correlations between the bridgehead methyl protons and adjacent axial protons on the cage.

Intra-cage correlations between protons on different parts of the adamantane skeleton, confirming the chair-like conformation of the six-membered rings within the cage. youtube.com

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through controlled fragmentation.

HRMS is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₁₆H₂₆N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a match within a few parts per million (ppm) confirming the elemental composition.

| Ion | Formula | Calculated Mass (Da) |

| [M] | C₁₆H₂₆N₂O₂ | 278.1994 |

| [M+H]⁺ | C₁₆H₂₇N₂O₂⁺ | 279.2067 |

| [M+Na]⁺ | C₁₆H₂₆N₂NaO₂⁺ | 301.1886 |

| Note: Calculated masses are based on the most abundant isotopes of each element. |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to further fragmentation to elucidate structural details. nih.gov The fragmentation of this compound would likely proceed through characteristic pathways involving its functional groups and the adamantane core.

Loss of Acetamido Group: A primary and highly probable fragmentation would be the cleavage of the C-N bond, leading to the loss of an acetamido radical (•NHCOCH₃) or acetamide (B32628) (NH₂COCH₃), resulting in a significant fragment ion.

Loss of Acetyl Group: Cleavage of the amide bond could lead to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

Fragmentation of the Adamantane Cage: The adamantane skeleton itself can undergo characteristic fragmentation, often involving the loss of alkyl fragments like ethyl or propyl groups following ring-opening. researchgate.net

Sequential Losses: A common pathway would be the sequential loss of the two acetamido groups. For example, the [M+H]⁺ ion could first lose an acetamide molecule to form an ion, which then loses the second acetamide molecule.

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

| 220 | Loss of Acetamide | C₂H₅NO |

| 178 | Loss of Acetamide + Ketene | C₂H₅NO + C₂H₂O |

| 161 | Loss of two Acetamide molecules | 2 x C₂H₅NO |

| Note: Fragmentation is predicted based on common pathways for amides and adamantane derivatives. Actual spectra may show additional or different fragments. researchgate.netyoutube.com |

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Molecular Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present and providing a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key characteristic bands for this compound would include:

N-H Stretch: A sharp peak around 3300 cm⁻¹, characteristic of a secondary amide.

C-H Stretches: Multiple bands in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and adamantane methylene groups.

Amide I Band (C=O Stretch): A very strong and sharp absorption band around 1640-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum. nih.govyoutube.com

Amide II Band (N-H Bend and C-N Stretch): A strong band typically found around 1540-1560 cm⁻¹. nih.gov

C-N Stretch (Amide III): This band appears in the 1250-1350 cm⁻¹ region and is often coupled with other vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. It provides complementary information to the IR spectrum.

C-H Stretches: Strong signals in the 2850-3000 cm⁻¹ region are expected.

Amide I Band: The C=O stretch is also Raman active, typically appearing in a similar region as in the IR spectrum (1640-1680 cm⁻¹). nih.gov

Adamantane Skeleton Vibrations: The symmetric "breathing" modes of the adamantane cage are often strong in the Raman spectrum, appearing in the fingerprint region below 1000 cm⁻¹, providing a characteristic signature for the adamantane core. nih.gov

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | ~3300 | Medium-Strong |

| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 | Strong |

| Amide I (C=O Stretch) | ~1650 | ~1650 | Very Strong (IR), Strong (Raman) |

| Amide II (N-H Bend) | ~1550 | Weak/Medium | Strong (IR) |

| CH₂/CH₃ Bending | ~1450 | ~1450 | Medium |

| Amide III (C-N Stretch) | ~1300 | ~1300 | Medium |

| Adamantane Cage Modes | Fingerprint Region (<1000) | Fingerprint Region (<1000) | Medium (IR), Strong (Raman) |

| Note: Frequencies are approximate and based on characteristic group frequencies for amides and adamantane structures. researchgate.netnih.gov |

X-ray Crystallography for Absolute Configuration, Crystal Packing, and Intermolecular Interactions

X-ray crystallography stands as the most powerful method for determining the precise atomic and molecular structure of a crystalline solid. thepharmajournal.com It provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules, which collectively dictate the material's properties.

The analysis of a suitable single crystal of this compound by X-ray diffraction would provide unequivocal proof of its molecular structure. Although a specific crystallographic study for this compound has not been reported, we can anticipate the key structural features based on studies of other N-(adamantan-1-yl)amides. researchgate.net

The adamantane cage is expected to retain its rigid, diamondoid structure. The acetamido groups, attached to the bridgehead positions 1 and 7, will exhibit specific conformations. Intramolecular hydrogen bonds between the amide N-H group and the carbonyl oxygen of the acetamido substituent are a common feature in related structures, fixing the position of the substituent relative to the adamantane framework. researchgate.net The bulky nature of the adamantane cage can induce steric strain, potentially leading to slight distortions from ideal bond angles and lengths, a known phenomenon in heavily substituted diamondoids. strath.ac.uk

Intermolecular interactions are critical in defining the crystal packing. For adamantane amides, N–H···O hydrogen bonds are the primary drivers of supramolecular assembly, often forming chain or sheet-like structures. researchgate.netmdpi.com The methyl groups at positions 3 and 5 would influence the packing by creating specific steric demands and participating in weaker C–H···O or van der Waals interactions.

A hypothetical set of crystallographic data, based on a related adamantane amide derivative, is presented in the table below to illustrate the type of information obtained from such an analysis.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Representative Adamantane Amide Derivative.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3158 |

| b (Å) | 13.2405 |

| c (Å) | 14.378 |

| α (°) | 72.419 |

| β (°) | 84.496 |

| γ (°) | 81.799 |

| Volume (ų) | 1312.0 |

| Z | 2 |

Data derived from a novel adamantane acyl amide derivative for illustrative purposes. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration for solid-state materials. Different polymorphs of the same compound can exhibit distinct physical properties. The study of adamantane derivatives has revealed a rich polymorphic behavior, often driven by subtle differences in intermolecular interactions. researchgate.net

For adamantane amides, polymorphism can arise from different hydrogen-bonding motifs or variations in the packing of the bulky adamantane cages. The presence of flexible acetamido groups can allow for different conformations, which in turn can lead to different crystal packing arrangements. Computational crystal structure prediction (CSP) methods are increasingly used to explore the potential polymorphic landscape of organic molecules, helping to identify thermodynamically feasible crystal structures before they are discovered experimentally. researchgate.net While no specific polymorphic studies on this compound are documented, the structural motifs present in the molecule suggest that the potential for polymorphism exists.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Chiral Properties

The substitution pattern of this compound, with two identical substituents at bridgehead positions and two methyl groups at other bridgehead positions, results in a molecule with C2 symmetry, which is a chiral point group. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral properties.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and the conformation of chiral molecules. researchgate.net For a C2-symmetric adamantane derivative like the title compound, the electronic transitions associated with the amide chromophores would be expected to give rise to characteristic CD signals. The sign and intensity of these signals, known as Cotton effects, are highly sensitive to the spatial arrangement of the chromophores.

Optical Rotatory Dispersion is the measurement of the change in optical rotation of a substance with a change in the wavelength of light. An ORD spectrum can also be used to determine the absolute configuration of a chiral molecule. The combination of experimental CD/ORD data with theoretical calculations is a powerful tool for assigning the absolute configuration of chiral molecules. strath.ac.uk

While experimental chiroptical data for this compound are not available, theoretical calculations could predict the CD and ORD spectra for the (R)- and (S)-enantiomers. Such a theoretical spectrum would show mirror-image curves for the two enantiomers, providing a basis for future experimental verification and enantiomeric purity assessment.

Table 2: Hypothetical Chiroptical Data for a Chiral Adamantane Derivative.

| Technique | Parameter | Predicted Value |

|---|---|---|

| Circular Dichroism | λ_max (nm) | ~220 |

| Δε (M⁻¹cm⁻¹) | Positive or Negative Cotton Effect | |

| Optical Rotatory Dispersion | [α] at 589 nm (D-line) | Specific rotation value |

This table represents the type of data that would be obtained from chiroptical analysis and is for illustrative purposes.

Iv. Theoretical and Computational Chemistry Studies of 1,7 Diacetamido 3,5 Dimethyladamantane

Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding a molecule's properties at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about geometry, energy, and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for optimizing the molecular geometry of adamantane (B196018) derivatives. arxiv.org For 1,7-diacetamido-3,5-dimethyladamantane, a typical DFT approach would involve using a functional, such as B3LYP, paired with a basis set like 6-31G* to find the lowest energy conformation of the molecule.

This geometry optimization provides the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Once the optimized structure is obtained, the same level of theory can be used to predict spectroscopic properties. For instance, frequency calculations can simulate the infrared (IR) spectrum, identifying characteristic vibrational modes for the acetamido (C=O, N-H) and methyl groups. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in experimental structure verification. mdpi.com

Hypothetical Optimized Geometry Parameters (DFT/B3LYP/6-31G)*

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

|---|---|---|---|---|

| Bond Length | C(adamantane) | N(acetamido) | ~1.46 Å | |

| Bond Length | C(carbonyl) | O(carbonyl) | ~1.23 Å | |

| Bond Length | C(adamantane) | C(methyl) | ~1.54 Å | |

| Bond Angle | C | N | H | ~118° |

Hypothetical Predicted Vibrational Frequencies (DFT/B3LYP/6-31G)*

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Acetamido | ~3350 |

| C-H Stretch | Methyl/Adamantane | ~2900-3000 |

| C=O Stretch | Carbonyl | ~1680 |

For higher accuracy, particularly for electronic properties, ab initio ("from the beginning") methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally demanding than DFT but provide a more rigorous treatment of electron correlation.

These high-level calculations are used to determine precise values for properties like ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A larger gap suggests higher stability. Comparing the energies obtained from different methods (Hartree-Fock, DFT, MP2) can provide a robust understanding of the molecule's electronic character.

Hypothetical Electronic Property Calculations

| Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| HF/6-31G* | -9.5 | 2.5 | 12.0 |

| B3LYP/6-31G* | -7.2 | -0.8 | 6.4 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.gov An MD simulation of this compound would typically place the molecule in a simulation box filled with a solvent, most commonly water, to mimic physiological conditions. rsc.org

The simulation, governed by a force field (like AMBER or CHARMM), would track the trajectory of every atom over nanoseconds or longer. acs.org This allows for the study of:

Conformational Flexibility : The two acetamido groups can rotate around their C-N bonds. MD simulations would reveal the preferred orientations and the energy barriers between different conformations.

Solvent Interactions : The simulation would show how water molecules arrange themselves around the hydrophobic adamantane cage and form hydrogen bonds with the polar acetamido groups. rsc.org This solvation structure is crucial for understanding the molecule's solubility and transport properties. Analysis of the radial distribution function (RDF) would quantify the probability of finding solvent molecules at a certain distance from different parts of the solute.

Molecular Docking and Ligand-Target Interaction Prediction with Hypothetical Biological Receptors

Given the prevalence of adamantane derivatives in medicine, a key computational step is to predict how this compound might interact with biological targets. acs.org This is achieved through molecular docking, where a ligand is computationally placed into the binding site of a receptor protein. tandfonline.com

Since no specific target is known for this compound, a study would select hypothetical receptors based on the activities of similar molecules. For example, adamantanes have been investigated as inhibitors of viral ion channels (like the M2 protein of influenza) or enzymes like 11β-hydroxysteroid dehydrogenase. nih.govnih.gov

Docking programs like AutoDock Vina would be used to predict the most likely binding pose of the molecule within the receptor's active site. acs.org The results are scored based on a calculated binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy suggests a more stable complex. The analysis would focus on identifying key intermolecular interactions, such as:

Hydrogen Bonds : Between the N-H or C=O groups of the ligand and polar residues in the receptor.

Hydrophobic Interactions : Between the adamantane cage and nonpolar residues.

Hypothetical Docking Results against a Viral Protein Target

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | SER-31, TRP-41 | Hydrogen Bond, Hydrophobic |

| 2 | -8.2 | VAL-27, GLY-34 | Hydrophobic, van der Waals |

Based on the best-scoring docking poses, a pharmacophore model can be generated. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific target.

For this compound, a pharmacophore model might include features like:

Two hydrogen bond acceptors (the carbonyl oxygens).

Two hydrogen bond donors (the N-H groups).

Two hydrophobic centroids (one for the adamantane core and one for the methyl groups).

This model serves as a 3D query for screening large virtual libraries to identify other structurally diverse compounds that might bind to the same target, guiding future drug discovery efforts.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Approaches for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org By quantifying physicochemical properties through numerical values known as molecular descriptors, QSAR models can predict the activity of novel compounds and provide insights into the structural features crucial for their biological function.

For a series of derivatives based on the this compound scaffold, a predictive QSAR model can be developed to guide the synthesis of compounds with potentially enhanced biological activity. The process begins with the generation of a dataset of analogues where specific parts of the molecule are systematically modified. The biological activity of these compounds is determined experimentally, and then a wide range of molecular descriptors are calculated for each molecule. protoqsar.com

These descriptors can be classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govucsb.edu These are critical for understanding interactions like hydrogen bonding and electrostatic interactions with a biological target. For this compound derivatives, modifications to the acetamido groups would significantly alter these electronic properties.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. sips.org.in Descriptors like molecular volume, surface area, and molar refractivity (MR) are commonly used. sips.org.in Given the bulky and rigid nature of the adamantane core, steric factors are expected to play a major role in how a derivative fits into a receptor's binding pocket.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular branching, connectivity, and shape. hufocw.org

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are employed to build an equation that links a selection of these descriptors to the observed biological activity.

A hypothetical QSAR study for derivatives of this compound might involve modifications at the acetyl group (R) and the methyl groups (R') on the adamantane core. The resulting data could be compiled into a table to develop a predictive model.

Interactive Data Table: Hypothetical QSAR Data for this compound Derivatives

| Derivative ID | R-Group (at acetamido) | R'-Group (at adamantane) | LogP (Hydrophobicity) | Molar Refractivity (MR) (Steric) | Dipole Moment (Electronic) | Hypothetical Biological Activity (IC₅₀, µM) |

| 1 | -CH₃ (acetyl) | -CH₃ | 4.20 | 85.6 | 2.5 | 10.5 |

| 2 | -CF₃ (trifluoroacetyl) | -CH₃ | 4.55 | 82.1 | 4.8 | 5.2 |

| 3 | -H (formyl) | -CH₃ | 3.80 | 80.9 | 2.9 | 15.8 |

| 4 | -CH₂CH₃ (propionyl) | -CH₃ | 4.65 | 90.2 | 2.4 | 9.7 |

| 5 | -CH₃ (acetyl) | -H | 3.50 | 76.4 | 2.6 | 18.1 |

| 6 | -CF₃ (trifluoroacetyl) | -H | 3.85 | 72.9 | 4.9 | 8.9 |

Note: The data in this table is purely hypothetical and for illustrative purposes only.

By analyzing such a dataset, a QSAR model could reveal, for instance, that higher electronic withdrawing character at the R-group and increased hydrophobicity contribute positively to the biological activity, thus guiding future synthetic efforts.

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active compound as a template. mdpi.com

The this compound scaffold is an excellent candidate for the design of a virtual combinatorial library. nih.gov A combinatorial library is a collection of diverse but structurally related compounds. Starting with the core scaffold, a virtual library can be generated by defining specific points of variation (R-groups) and populating them with a range of different chemical fragments. For this compound, key points of variation include the N-acetyl groups and the methyl substituents on the adamantane cage.

The design of a virtual library based on this scaffold could involve:

Scaffold Definition: The core structure is 1,7-diamino-3,5-dimethyladamantane.

Reaction Definition: An acylation reaction at the two amino groups is defined.

Reagent Selection: A diverse set of acyl chlorides or carboxylic acids are selected as virtual reagents to be added to the amino groups, creating a library of di-substituted amides. Further variations could include replacing the methyl groups with other alkyl or functional groups.

This approach can rapidly generate millions of virtual compounds. mdpi.com These compounds can then be subjected to a virtual screening workflow. For a hypothetical biological target, this would involve docking each member of the virtual library into the target's binding site to predict binding affinity and pose. The top-scoring compounds would then be prioritized for actual chemical synthesis and biological testing.

Interactive Data Table: Sample Virtual Library Based on the this compound Scaffold

| Compound ID | Scaffold | R-Group 1 (at position 1) | R-Group 2 (at position 7) | Potential Target Class |

| VL-001 | 3,5-dimethyladamantane-1,7-diyl | -C(O)CH₃ | -C(O)CH₃ | Ion Channel Modulators |

| VL-002 | 3,5-dimethyladamantane-1,7-diyl | -C(O)Cyclopropyl | -C(O)Cyclopropyl | Enzyme Inhibitors |

| VL-003 | 3,5-dimethyladamantane-1,7-diyl | -C(O)Phenyl | -C(O)Phenyl | Receptor Ligands |

| VL-004 | 3,5-dimethyladamantane-1,7-diyl | -C(O)CH₂F | -C(O)CH₂F | Ion Channel Modulators |

| VL-005 | 3,5-dimethyladamantane-1,7-diyl | -C(O)CH₃ | -C(O)Cyclopropyl | Enzyme Inhibitors |

| VL-006 | 3,5-dimethyladamantane-1,7-diyl | -C(O)CH₃ | -C(O)Phenyl | Receptor Ligands |

Note: This table represents a small, illustrative subset of a potential virtual library.

Through these chemoinformatics approaches, the therapeutic potential of the this compound scaffold can be systematically explored, accelerating the identification of lead compounds for various hypothetical biological applications.

V. Mechanistic Investigations of Potential Biological Interactions Strictly Non Clinical Focus

Exploration of Molecular Targets and Receptor Binding Profiles

A primary goal in characterizing a new chemical entity is to identify its molecular targets—the specific proteins, enzymes, or receptors with which it physically interacts to elicit a biological response. nih.gov Understanding these interactions is crucial for deciphering the compound's mechanism of action. nih.gov

To quantify the binding affinity and kinetics between 1,7-Diacetamido-3,5-dimethyladamantane and potential protein targets, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard methodologies. numberanalytics.comnih.gov

Surface Plasmon Resonance (SPR): This label-free technique measures biomolecular interactions in real-time. bioascent.com In a hypothetical SPR experiment, a purified target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the surface. Binding between the compound and the protein causes a change in the refractive index at the surface, which is detected and measured. photonics.com This allows for the precise calculation of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity. sygnaturediscovery.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.com In this setup, a solution of this compound would be titrated into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. harvard.educolorado.edu

The data from these studies would be compiled to characterize the binding profile of the compound against a panel of relevant proteins.

Table 1: Illustrative Ligand-Protein Interaction Data for this compound The following table is a template demonstrating the type of data generated from SPR and ITC experiments. Specific values for this compound are not available in published literature.

| Target Protein | Method | K₋ (Dissociation Constant) | kₐ (Association Rate) (M⁻¹s⁻¹) | kₑ (Dissociation Rate) (s⁻¹) | Stoichiometry (n) (ITC) | ΔH (kcal/mol) (ITC) |

| Protein X | SPR | [Value] µM | [Value] x 10³ | [Value] x 10⁻³ | N/A | N/A |

| Protein X | ITC | [Value] µM | N/A | N/A | [Value] | [Value] |

| Protein Y | SPR | [Value] nM | [Value] x 10⁵ | [Value] x 10⁻⁴ | N/A | N/A |

| Protein Y | ITC | [Value] nM | N/A | N/A | [Value] | [Value] |

| Protein Z | SPR | >100 µM (No significant binding) | N/A | N/A | N/A | N/A |

If the identified molecular target is an enzyme, kinetic studies are performed to determine whether this compound acts as an inhibitor or an activator. These assays measure the rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the compound and the enzyme's substrate. americanpeptidesociety.org

The primary parameters determined are the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). By analyzing how the compound affects Kₘ and Vₘₐₓ, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be elucidated. americanpeptidesociety.org For example, a competitive inhibitor would increase the apparent Kₘ without changing Vₘₐₓ. americanpeptidesociety.org The inhibitory potency is typically expressed as the IC₅₀ (half-maximal inhibitory concentration) or the Kᵢ (inhibition constant). nih.gov

Table 2: Sample Enzyme Kinetic Data for this compound This table illustrates the potential outcomes of enzyme kinetic studies. No specific data for this compound exists in the public domain.

| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition | Effect on Kₘ | Effect on Vₘₐₓ |

| Enzyme A | [Value] | [Value] | Competitive | Increase | No Change |

| Enzyme B | [Value] | [Value] | Non-competitive | No Change | Decrease |

| Enzyme C | >200 µM | N/A | No significant inhibition | N/A | N/A |

Studies on Cellular Permeability and Intracellular Distribution as Research Probes

For a compound to interact with intracellular targets, it must be able to cross the cell membrane. Permeability studies are essential to determine if and how a compound enters a cell. creative-bioarray.com

Several in vitro models are used to predict the permeability of a compound across biological barriers. creative-bioarray.com

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses a compound's ability to diffuse across an artificial lipid membrane. teledynelabs.commdpi.com It provides a measure of passive, transcellular permeability. The results are typically reported as an apparent permeability coefficient (Pₑ).

Cell-Based Assays (e.g., Caco-2, MDCK): Caco-2 (human colorectal adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells can form confluent monolayers that mimic the intestinal epithelium. These assays are used to measure the transport of a compound from an apical (top) to a basolateral (bottom) compartment, and vice versa. This approach can distinguish between passive diffusion and active transport processes, including identifying if the compound is a substrate for efflux pumps. creative-bioarray.com

Table 3: Representative In Vitro Permeability Data for this compound This table provides a template for presenting permeability data. These values are hypothetical.

| Assay Type | Permeability Classification | Apparent Permeability (Pₐ₋₋) (10⁻⁶ cm/s) | Efflux Ratio (Pₐ₋₋ B→A / Pₐ₋₋ A→B) |

| PAMPA | [e.g., High, Medium, Low] | [Value] | N/A |

| Caco-2 | [e.g., High, Medium, Low] | [Value] | [Value] |

| MDCK | [e.g., High, Medium, Low] | [Value] | [Value] |

To visualize where a compound accumulates within a cell, a fluorescent tag can be chemically conjugated to this compound. nih.gov This fluorescent probe is then introduced to live cells in culture. Using fluorescence microscopy, the location of the probe can be observed. addgene.org Co-localization experiments with specific organelle markers (e.g., nuclear stains, mitochondrial trackers) can determine if the compound preferentially accumulates in specific subcellular compartments, providing clues about its potential site of action. nih.gov

In Vitro Cellular Assays for Elucidating General Biological Pathways

Cell-based assays are used to understand the functional consequences of a compound's interaction with its target within a cellular context. criver.comdatabiotech.co.il These assays can measure a wide range of cellular responses. For a novel compound like this compound, a panel of assays would be selected based on the predicted targets from binding studies. Examples include:

Cell Viability/Proliferation Assays: To determine if the compound affects cell growth or survival. bioivt.com

Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

Second Messenger Assays: To quantify changes in intracellular signaling molecules like cyclic AMP (cAMP) or calcium. bioivt.com

Cytokine Release Assays: To assess effects on immune cell function.

These functional assays help to connect the molecular binding events to a measurable cellular outcome, providing a more complete picture of the compound's biological activity. criver.com

Investigation of Effects on Specific Cellular Signaling Pathways

Compounds with an adamantane (B196018) core can influence signaling cascades downstream of NMDAR activation. For instance, excessive calcium influx through NMDARs can trigger excitotoxicity, leading to the activation of proteases like calpain and subsequent engagement of cell death pathways. nih.gov It is plausible that this compound could modulate these pathways by altering NMDAR function. Furthermore, NMDAR activity is linked to the phosphorylation state of kinases such as Akt and glycogen (B147801) synthase kinase-3beta (GSK-3β), which are pivotal in cell survival and apoptosis. nih.gov Investigations into the effect of this compound on the phosphorylation status of these kinases in response to NMDA-induced excitotoxicity could provide valuable insights into its neuroprotective potential.

| Potential Signaling Pathway | Known Role of Adamantane Derivatives | Potential Effect of this compound |

| NMDA Receptor Signaling | Allosteric modulation, channel blocking | Modulation of receptor activation, ion flow, and downstream signaling |

| Akt/GSK-3β Pathway | Indirect modulation via NMDAR activity | Influence on cell survival and apoptosis pathways |

| Calpain Activation | Inhibition of excitotoxicity-induced activation | Reduction of excitotoxic neuronal damage |

Modulation of Ion Channel and Transporter Activity

The adamantane moiety is a key feature of several known ion channel blockers. These drugs can physically obstruct the ion channel pore, thereby inhibiting ion flux. frontiersin.org The mechanism of action often involves the drug molecule entering the plasma membrane and then accessing a binding site within the channel. frontiersin.org

A novel class of positive allosteric modulators of NMDARs, which also possess an adamantane-like structure, has been shown to increase agonist potency and channel open probability while paradoxically decreasing single-channel conductance and calcium permeability. nih.gov This "biased modulation" presents a sophisticated mechanism for fine-tuning ion channel function beyond simple antagonism. nih.gov Given its structure, this compound could potentially exhibit similar modulatory effects on NMDARs or other ion channels, such as voltage-gated sodium, potassium, or calcium channels, which are also known targets for membrane-associated drugs. frontiersin.org

| Ion Channel/Transporter | Known Adamantane Pharmacology | Potential Activity of this compound |

| NMDA Receptors | Channel block, allosteric modulation | Potential for biased modulation of channel conductance and Ca2+ permeability |

| Voltage-gated Na+ Channels | Inhibition | Possible modulation of neuronal excitability |

| Voltage-gated K+ Channels | Inhibition | Potential effects on cellular repolarization |

| Voltage-gated Ca2+ Channels | Inhibition | Possible influence on neurotransmitter release and other Ca2+-dependent processes |

Interaction with Lipid Bilayers and Membrane Proteins

The lipophilic nature of the adamantane cage suggests that this compound is likely to interact with lipid bilayers and membrane-associated proteins. nih.gov Studies on amantadine (B194251), a simpler adamantane derivative, have shown that it can associate with and disorder lipid bilayers, with a preference for more disordered lipid domains. nih.govnih.gov This interaction with the membrane is considered a crucial step for its action on membrane-bound proteins. nih.gov

Molecular dynamics simulations and experimental techniques like sum frequency generation (SFG) vibrational spectroscopy have been used to elucidate the molecular-level interactions between amantadine and model cell membranes. nih.govnih.gov These studies reveal how the drug influences the packing state of lipid leaflets and can even affect lipid flip-flop. nih.gov The diacetamido and dimethyl substitutions on the adamantane core of this compound would alter its polarity and steric bulk, likely leading to distinct interactions with different types of lipid bilayers (e.g., zwitterionic vs. negatively charged) and specific membrane proteins.

Design and Synthesis of Biological Probes for Target Identification and Validation

To identify the specific cellular targets of this compound, the design and synthesis of biological probes would be an essential step. This typically involves conjugating the parent molecule to a reporter group, such as a fluorescent dye, without significantly altering its biological activity. nih.govnih.gov

The synthesis of such probes often involves incorporating a reactive handle (e.g., an alkyne or azide (B81097) group) onto the this compound structure, which can then be coupled to a fluorescent tag using bioorthogonal chemistry like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.net The choice of fluorophore (e.g., coumarin, BODIPY, rhodamine) would depend on the desired spectral properties and the specific application, such as live-cell imaging or pull-down assays for target protein identification. nih.govnih.gov

Preclinical Pharmacodynamic Markers in Animal Models

Techniques such as Western blotting, immunohistochemistry, and in situ hybridization could be employed to quantify these molecular changes in tissue samples from treated animals. Furthermore, electrophysiological recordings in brain slices from these animals could provide direct evidence of altered ion channel function. These molecular and cellular pharmacodynamic markers would be crucial for establishing a mechanistic link between the compound's presence in the central nervous system and its biological effects at the cellular level.

Vi. Advanced Analytical and Bioanalytical Methodologies for Research Samples

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For a compound like 1,7-diacetamido-3,5-dimethyladamantane, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct and vital roles.

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical and Preparative Scales

HPLC is an indispensable tool for the analysis and purification of non-volatile compounds like this compound. Its application spans from small-scale analytical assessments of purity to large-scale preparative isolation of the compound.

Analytical HPLC: Analytical HPLC methods are developed to achieve high resolution, allowing for the accurate quantification of this compound and the detection of any impurities. A typical method would employ a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used. The presence of two acetamido groups and the adamantane (B196018) core gives the molecule a moderate polarity, making it well-suited for this technique.

Column Selection: C18 or C8 columns are common choices for compounds of intermediate polarity. The selection would depend on the desired retention time and resolution from potential impurities.

Mobile Phase: A gradient elution is often preferred to ensure the separation of compounds with a range of polarities. This typically involves a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of water and gradually increase the organic component to elute more nonpolar compounds.

Detection: A UV detector is suitable for analytical purposes, as the amide bonds in the acetamido groups exhibit absorbance in the low UV range (around 200-220 nm).

Preparative HPLC: For the isolation of larger quantities of this compound for further research, preparative HPLC is employed. researchgate.netnih.govnih.gov The principles are similar to analytical HPLC, but the instrumentation is scaled up to handle larger sample loads. researchgate.netnih.govnih.gov This involves larger columns, higher flow rates, and a fraction collector to isolate the purified compound as it elutes. researchgate.netnih.govnih.gov The goal of preparative HPLC is to achieve high purity and recovery of the target compound. researchgate.netnih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | 20% to 80% B over 30 min |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Injection Volume | 10 µL | 500 µL |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

While this compound itself has low volatility due to its molecular weight and polar amide groups, GC can be a powerful tool for its analysis under certain conditions. This typically involves the analysis of more volatile precursors or degradation products, or the derivatization of the target compound to increase its volatility.

For instance, in the synthesis of this compound, GC could be used to monitor the purity of starting materials like 1,7-diamino-3,5-dimethyladamantane. For trace analysis, derivatization of the amide groups, for example, through silylation, could make the compound amenable to GC analysis, offering high sensitivity.

Hyphenated Techniques for Comprehensive Characterization in Complex Matrices

Hyphenated techniques, which couple a separation method with a detection method (most commonly mass spectrometry), provide a wealth of structural information, making them invaluable for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Metabolite Identification (in research settings)

LC-MS is a highly sensitive and specific technique that combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. nih.govijpbs.comlcms.czthermofisher.comyoutube.comtechnologynetworks.comnih.govyoutube.comwur.nlnih.gov This is the premier method for detecting and identifying this compound and its potential metabolites in complex biological matrices like plasma or tissue homogenates in a research context. nih.govijpbs.comlcms.czthermofisher.comyoutube.comtechnologynetworks.comnih.govyoutube.comwur.nlnih.gov

The LC component separates the parent compound from its metabolites and endogenous matrix components. As these molecules elute from the column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the parent ion, confirming the presence of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, producing a characteristic fragmentation pattern that serves as a structural fingerprint, aiding in definitive identification. nih.gov This is particularly useful for identifying metabolites, where the addition of functional groups (e.g., hydroxylation, glucuronidation) to the parent molecule can be deduced from the mass shift and changes in the fragmentation pattern. youtube.com

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound and its Putative Metabolites

| Parameter | Value |

| LC Column | UPLC C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Scan Mode | Full Scan (m/z 100-1000) |

| MS/MS Scan Mode | Product Ion Scan of selected precursor ions |

| Precursor Ion (Parent) | [M+H]⁺ for this compound |

| Putative Metabolite Precursors | e.g., [M+H+16]⁺ (hydroxylation), [M+H+176]⁺ (glucuronidation) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product and Impurity Profiling

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. researchgate.netthermofisher.comdundee.ac.ukshimadzu.commdpi.commdpi.com In the context of this compound, GC-MS is particularly useful for impurity profiling during its synthesis. researchgate.netthermofisher.comdundee.ac.ukshimadzu.commdpi.commdpi.com For example, it can be used to detect and identify volatile impurities in the starting materials or by-products formed during the reaction. researchgate.netthermofisher.comdundee.ac.ukshimadzu.commdpi.commdpi.com

The gas chromatograph separates the volatile components of a sample, and the mass spectrometer detects and identifies them based on their mass spectra. The electron ionization (EI) source in a typical GC-MS system produces reproducible fragmentation patterns that can be compared against spectral libraries for confident identification of known impurities. For unknown impurities, the fragmentation pattern provides crucial clues for structure elucidation.

Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Screening of Analogues

As research expands to include analogues of this compound, high-throughput screening (HTS) methodologies become increasingly important. Capillary electrophoresis and microfluidic platforms offer significant advantages in terms of speed, sample volume, and automation.

Capillary Electrophoresis (CE): CE separates compounds based on their electrophoretic mobility in a narrow capillary under the influence of a high voltage. nih.gov This technique is particularly well-suited for the analysis of charged species and can be adapted for neutral compounds through techniques like micellar electrokinetic chromatography (MEKC). nih.gov For a library of adamantane analogues, CE can offer rapid analysis times and high separation efficiency, making it an attractive screening tool. nih.govelsevierpure.com The electrophoretic behavior of adamantane derivatives has been studied, providing a basis for method development for novel analogues. nih.gov

Microfluidic Platforms: Microfluidics involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. nih.govufluidix.comnih.govrsc.orginsightconferences.com These "lab-on-a-chip" systems can integrate multiple analytical steps, such as sample preparation, reaction, separation, and detection, onto a single device. nih.govufluidix.comnih.govrsc.orginsightconferences.com For screening libraries of adamantane analogues, microfluidic platforms can be designed to perform thousands of experiments in parallel, using minuscule amounts of reagents and samples. nih.govufluidix.comnih.govrsc.orginsightconferences.com This dramatically accelerates the discovery process for new compounds with desired properties.

Vii. Patent Landscape and Intellectual Property Trends in Adamantane Chemistry

Analysis of Key Patents Related to the Synthesis and Chemical Applications of Di-substituted Adamantanes

The patent landscape for di-substituted adamantanes is dominated by methods for their synthesis and their application as therapeutic agents. A primary area of focus has been the development of efficient routes to 1-amino-3,5-dialkyladamantanes, for which acetamido intermediates are crucial. The synthesis of 1-acetamido-3,5-dimethyladamantane, a direct precursor to the Alzheimer's drug memantine (B1676192), is a well-documented subject in patent literature. google.comepo.orgchemicalbook.com

Initial synthetic methods often involved halogenation of the adamantane (B196018) core, followed by substitution. google.com For instance, U.S. Patent 3,391,142, a foundational patent in this area, describes the synthesis of memantine and its precursor, N-acetyl-memantine. googleapis.com However, these early methods often had drawbacks, such as the use of hazardous reagents, harsh reaction conditions, or the formation of byproducts that complicated purification on an industrial scale. google.com

Subsequent patents sought to overcome these limitations. For example, U.S. Patent 5,015,758A discloses a process for preparing 1-adamantane derivatives that avoids the release of dangerous gases and minimizes byproduct formation by reacting a 1-acyloxyadamantane with a receptor compound in the presence of sulfuric acid. google.com Another strategy, detailed in European Patent EP 1836157 B1, involves reacting a 1-halo-3,5-dimethyladamantane with a nitrile in the presence of phosphoric acid to obtain the N-acetamido derivative, offering a more controlled process. googleapis.com Russian Patent RU2366611C2 describes a method for producing 1-acetamido-3,5-dimethyladamantane by reacting 1-bromo-3,5-dimethyladamantane (B142378) with acetamide (B32628) using manganese-containing catalysts, aiming to simplify the technology and reduce catalyst consumption. google.com

Beyond therapeutic applications, patents have also been filed for adamantane derivatives in materials science, such as for use in functional resins for photolithography, leveraging their stability and unique physical properties. google.com

Table 1: Selected Patents in Di-substituted Adamantane Chemistry

| Patent Number | Title | Key Findings/Claims | Relevance |

|---|---|---|---|

| US5015758A | Process for the preparation of 1-adamantane derivatives | A process for adamantylation of aromatic compounds using 1-acyloxyadamantane to reduce byproducts and avoid hazardous gases. google.com | Improved synthesis of adamantane derivatives, addressing industrial-scale production challenges. |

| RU2366611C2 | Method of obtaining 1-acetamido-3,5-dimethyladamantane | Synthesis from 1-bromo-3,5-dimethyladamantane and acetamide using manganese catalysts to simplify the process. google.com | Focuses on a direct precursor to memantine, highlighting catalytic innovations. |

| EP1836157B1 | Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride | A process to prepare N-acetamido-3,5-dimethyladamantane by reacting 1-halo-3,5-dimethyladamantane with a nitrile in phosphoric acid. googleapis.com | Provides an alternative synthetic route to a key intermediate for a major drug. |

| WO2007101536A1 | Method for producing 1-formamido-3,5-dimethyladamantane | A two-step synthesis of a memantine intermediate by direct formamidation of 1,3-dimethyladamantane (B135411), avoiding more toxic reagents. google.com | Highlights process simplification and use of less hazardous materials in synthesis. |

| EP1712542A1 | Adamantane derivative and process for producing the same | Novel alkoxy group-substituted adamantyl (meth)acrylates for use as monomers in functional resins, e.g., for photolithography. google.com | Demonstrates the application of adamantane derivatives in materials science. |

Research and Development Trends in Adamantane-Based Chemical Entities

Research and development in adamantane chemistry continue to be vibrant, driven by the compound's unique properties. The lipophilic and rigid nature of the adamantane cage is frequently exploited to enhance the pharmacological properties of active molecules. nih.govmdpi.com

A major trend is the continued exploration of adamantane derivatives as therapeutic agents. Initially gaining fame with the antiviral activity of amantadine (B194251), the field has expanded significantly. nih.gov Di-substituted adamantanes are central to the development of drugs for central nervous system disorders, most notably memantine for Alzheimer's disease. epo.org R&D efforts are now focused on developing "follow-on" compounds with improved efficacy or different pharmacological profiles as initial patents expire. nih.gov Furthermore, adamantane derivatives are being investigated for a wide range of other conditions, including diabetes (as DPP-IV inhibitors like vildagliptin (B1682220) and saxagliptin), bacterial infections, and cancer. nih.govmdpi.com

Another significant R&D trend is the use of adamantane derivatives in materials science and nanotechnology. Their thermal stability and diamondoid structure make them attractive building blocks for polymers, optical materials, and resins for photoresists used in semiconductor manufacturing. google.comgoogle.com Research is also active in the synthesis of novel, densely substituted adamantanes, including chiral 1,2-disubstituted derivatives, which were historically difficult to access but offer new possibilities for creating complex molecular architectures. mdpi.com

The development of more efficient and "green" synthetic methodologies is a constant underlying trend. This includes one-pot reactions, the use of novel catalysts, and methods that avoid harsh or toxic reagents, reflecting a broader push in the chemical industry towards sustainable manufacturing processes. epo.orgmdpi.com

Strategies for Intellectual Property Protection of Novel Adamantane Derivatives and Synthetic Routes

Protecting intellectual property is crucial for capitalizing on the significant investment required for the research and development of new chemical entities. In the field of adamantane chemistry, particularly within the pharmaceutical sector, several strategies are employed.

Composition of Matter Patents: This is the most fundamental form of protection, covering a novel adamantane derivative itself. To be patentable, the new molecule must be novel, non-obvious, and useful. For a compound like 1,7-Diacetamido-3,5-dimethyladamantane, a composition of matter patent would grant the holder exclusive rights to make, use, and sell that specific chemical entity.

Process Patents: Companies frequently patent novel, improved, or more cost-effective synthetic routes to known or new adamantane derivatives. medigraphic.com For example, a new method for synthesizing 1-acetamido-3,5-dimethyladamantane that results in a higher yield, uses a cheaper catalyst, or is more environmentally friendly could be patented, even if the final compound is already known. google.comepo.org This can provide a competitive advantage by blocking other manufacturers from using the superior process.

Method of Use Patents: This type of patent protects a new application for a known compound. If a previously synthesized adamantane derivative were discovered to be effective for a new therapeutic indication, a patent could be obtained for the method of treating that specific disease with the compound.

Patents on Formulations: Pharmaceutical companies often seek patent protection for specific formulations of a drug. This could include a particular salt form, a specific crystalline structure (polymorph), or a novel drug delivery system that improves stability or bioavailability. This strategy can extend the commercial life of a product even after the original composition of matter patent has expired.

Evergreening Strategies: In the pharmaceutical industry, companies may employ "evergreening" tactics to extend the period of market exclusivity. This involves obtaining new patents on minor modifications of existing drugs, such as new derivatives, formulations, or methods of use, thereby delaying generic competition. nih.gov

By combining these strategies, companies can build a robust "patent thicket" around a valuable adamantane-based product, protecting not only the core molecule but also the methods of its production and its various applications.

Viii. Future Research Directions and Emerging Challenges

Development of More Efficient, Green, and Sustainable Synthetic Routes for Adamantane (B196018) Diamides

The synthesis of functionalized adamantanes, including diamide (B1670390) derivatives, traditionally relies on multi-step processes that can be inefficient and generate significant waste. researchgate.net A primary challenge is the selective functionalization of the adamantane core's bridgehead positions. researchgate.net Future research is critically aimed at developing more streamlined, environmentally friendly, and sustainable synthetic methodologies.

Key Research Thrusts:

C–H Functionalization: Direct C–H activation and amidation represent a major frontier. Developing catalysts that can selectively target specific tertiary C–H bonds on the adamantane scaffold in the presence of other functional groups would dramatically shorten synthetic sequences, reduce the use of protecting groups, and improve atom economy.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, which can improve yields and safety, particularly for energetic or hazardous reactions. Adapting multi-step adamantane syntheses to flow processes could enable more efficient and scalable production.

Green Solvents and Catalysts: A shift away from hazardous reagents and chlorinated solvents is essential. Research into the use of benign solvents (e.g., ionic liquids, supercritical fluids) and recyclable, non-toxic catalysts (e.g., biocatalysts or earth-abundant metal catalysts) for amidation reactions on the adamantane core is a growing area of interest.

One-Pot Procedures: Designing synthetic cascades where multiple transformations occur in a single reaction vessel minimizes waste from intermediate purification steps. For adamantane diamides, this could involve a one-pot halogenation-amination-acetylation sequence. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Direct C–H Amidation | Reduced step count, high atom economy | Achieving high regioselectivity on the adamantane core |

| Flow Chemistry Synthesis | Improved safety, scalability, and yield | High-pressure/temperature requirements, catalyst stability |

| Biocatalysis | High selectivity, mild conditions, biodegradable | Limited enzyme scope for adamantane substrates |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Catalyst cost and scalability, substrate scope |

Exploration of Novel Biological Targets and Mechanistic Insights for Adamantane Scaffolds

The adamantane moiety is a well-established pharmacophore, prized for its ability to increase lipophilicity and modulate a drug's pharmacokinetic profile. nih.govpublish.csiro.au While early adamantane drugs like Amantadine (B194251) targeted viral ion channels, the scaffold's potential is far broader. nih.gov For 1,7-diacetamido-3,5-dimethyladamantane, the symmetrical presentation of two hydrogen-bond-donating amide groups on a rigid, lipophilic core suggests potential for interaction with a variety of biological targets.

Future avenues of exploration include:

Enzyme Inhibition: The adamantane scaffold is a feature in several modern enzyme inhibitors, such as DPP-IV inhibitors (vildagliptin, saxagliptin) used in diabetes management. nih.govmdpi.com The di-amide structure could be oriented to interact with the active sites of proteases, kinases, or hydrolases. The methyl groups provide additional steric bulk that can be exploited for selectivity.

Ion Channel Modulation: The ability of adamantane derivatives to block ion channels is a primary mechanism of action. publish.csiro.au Future work could investigate the interaction of di-amido adamantanes with a wider range of channels, including sodium, potassium, and calcium channels, which are important targets in neuroscience and cardiology.

Receptor Antagonism/Agonism: The rigid framework of adamantane allows for the precise spatial orientation of functional groups, making it an ideal scaffold for probing receptor binding pockets. publish.csiro.au Targets like the P2X7, NMDA, and cannabinoid receptors, where adamantyl groups have shown promise, are logical starting points. publish.csiro.au

Protein-Protein Interaction (PPI) Inhibition: The large surface area and defined geometry of adamantane derivatives could be leveraged to disrupt protein-protein interfaces, a challenging but highly sought-after therapeutic strategy.

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New Adamantane Derivatives

The sheer number of possible functionalized adamantane derivatives makes traditional, serial synthesis and testing inefficient. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process.

Key applications include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data for adamantane derivatives to predict the biological activity of new, unsynthesized compounds. This allows researchers to prioritize the most promising candidates for synthesis.

De Novo Design: Generative AI models can design novel adamantane derivatives from scratch, optimized for specific properties like binding affinity to a target, low toxicity, or desirable pharmacokinetic profiles.

Synthesis Planning: AI tools can analyze the complex structure of a target adamantane derivative and propose the most efficient and viable synthetic routes, potentially identifying novel pathways that a human chemist might overlook.

Virtual Screening: Large virtual libraries of adamantane compounds can be rapidly screened against computational models of biological targets to identify potential hits before any resource-intensive lab work begins.

Investigation of this compound in Materials Science Applications

The unique properties of the adamantane cage—rigidity, thermal stability, and well-defined geometry—make it an excellent building block (tecton) for advanced materials. mdpi.com The this compound derivative is particularly interesting due to its two amide groups, which are capable of forming strong, directional hydrogen bonds.

Potential Materials Science Applications:

| Application Area | Role of this compound | Potential Properties |

| Polymers | As a monomer or cross-linking agent | Enhanced thermal stability, rigidity, and controlled porosity. |

| Porous Frameworks (MOFs/COFs) | As a rigid organic linker | Creation of robust, porous materials for gas storage, separation, or catalysis. The amide groups can provide specific binding sites within the pores. |

| Supramolecular Chemistry | As a building block for self-assembly | Formation of gels, liquid crystals, or molecular capsules through predictable hydrogen bonding networks. nih.gov |

| Crystal Engineering | As a molecular crystal component | The directional hydrogen bonds can be used to control crystal packing, leading to materials with specific optical or mechanical properties. rsc.org |

The ability of the di-amide to act as both a hydrogen bond donor and acceptor makes it a versatile tool for constructing intricate, self-assembled architectures.

Addressing Challenges in the Structure-Property Correlation for Rigid Polycyclic Systems

A significant challenge in the field is accurately predicting the properties of adamantane derivatives based on their structure. The very rigidity that makes adamantane useful also complicates structure-property and structure-activity relationships (SPR/SAR). publish.csiro.au Unlike flexible molecules, which can adapt their conformation to a binding site, the fixed geometry of adamantane means that small structural changes can lead to large, unpredictable changes in properties.

Emerging challenges and research directions include:

Developing Advanced Computational Models: Standard computational models sometimes struggle to accurately capture the subtle electronic and steric effects within rigid cages. Developing more sophisticated quantum mechanical or force field models specifically parameterized for polycyclic systems is crucial.

High-Throughput Experimentation: To build the large datasets needed for reliable AI/ML models, high-throughput synthesis and screening methods must be more widely adopted for adamantane chemistry.

Understanding Non-Covalent Interactions: The behavior of adamantane derivatives in biological and material systems is often governed by a complex interplay of non-covalent interactions (van der Waals, hydrogen bonding, halogen bonding). Systematically studying these interactions through both experimental and computational means is essential for predictive design.

Bridging the "Amorphous vs. Crystalline" Divide: Recent research has shown that the properties of adamantane-based materials can differ dramatically depending on whether they are in a crystalline or amorphous (glassy) state. rsc.orgrsc.org Understanding and controlling this phase behavior is a key challenge for developing materials with tailored functions, such as for nonlinear optics. rsc.orgrsc.org

Q & A

Q. What are the key synthetic strategies for preparing 1,7-diacetamido adamantane derivatives, and how are they characterized?

- Methodological Answer : The synthesis of adamantane derivatives with multiple acetamido groups typically involves sequential functionalization via amination and acetylation. For example, analogous compounds like memantine hydrochloride are synthesized by aminating 1-bromo-3,5-dimethyladamantane using reagents like thiourea or urea under optimized conditions (e.g., propylene glycol solvent, 160°C for 5.5 hours, yielding >75%) . Characterization relies on IR spectroscopy (to confirm amine/amide bonds), mass spectrometry (for molecular weight verification), and NMR (1H/13C for structural elucidation of adamantane framework and substituents) .

Q. How do acetamido substituents affect the physicochemical properties of adamantane derivatives?

- Methodological Answer : Acetamido groups influence solubility, steric bulk, and hydrogen-bonding capacity. For instance, replacing bromine in 1-bromo-3,5-dimethyladamantane with acetamido groups enhances polarity, improving aqueous solubility for biological assays . Steric effects from bulky substituents can hinder crystallization, necessitating alternative purification methods like column chromatography. Comparative studies of similar compounds (e.g., 5,7-diacetamido derivatives) highlight the importance of substituent positioning on melting points and stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yields in multi-step syntheses of 1,7-diacetamido adamantanes, and how should conflicting yield data be interpreted?

- Methodological Answer : Conflicting yields (e.g., 82.44% vs. 75.81% in memantine syntheses) arise from variations in solvent choice, temperature, and reagent ratios . Systematic optimization involves:

- Solvent selection : High-boiling solvents (diphenyl ether or propylene glycol) improve reaction homogeneity at elevated temperatures (160–170°C) .

- Molar ratios : A 1:3 ratio of adamantane precursor to aminating reagent balances reactivity and byproduct formation .

- Stepwise temperature control : Initial high-temperature amination (160–170°C) followed by lower-temperature cyclization (80–100°C) minimizes decomposition .

Discrepancies in literature data require validation via controlled reproducibility studies, emphasizing reaction monitoring (e.g., in-process GC or HPLC) .

Q. What strategies resolve discrepancies in spectroscopic data interpretation for diacetamido adamantane regioisomers?

- Methodological Answer : Regioisomeric ambiguity (e.g., 1,7- vs. 3,5-substitution) is addressed through:

- 2D NMR techniques : COSY and NOESY differentiate proximal protons in the adamantane cage .

- X-ray crystallography : Definitive structural assignment via crystal structure analysis, though challenging due to poor crystallization tendencies.

- Comparative spectral libraries : Referencing data from structurally defined analogs (e.g., 5,7-diacetamido non-ulosonic acids) aids peak assignment .

Q. How can the biological activity of 1,7-diacetamido-3,5-dimethyladamantane be assessed in NMDA receptor modulation studies?

- Methodological Answer :

- In vitro assays : Electrophysiological recordings (e.g., patch-clamp) on cultured neurons measure NMDA-induced current inhibition, comparing efficacy to memantine (1-amino-3,5-dimethyladamantane hydrochloride) .

- Structure-activity relationship (SAR) : Modifying acetamido positions and comparing IC50 values identifies critical substituent interactions. For example, memantine’s uncompetitive antagonism relies on its adamantane backbone and primary amine; acetamido groups may alter binding kinetics .

- In silico docking : Molecular modeling predicts binding affinity to the NMDA receptor’s Mg²⁺ site, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。